

Crystal Structure of 2-Bromomethylphenylboronic Acid: A Search for Definitive Data

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Compound of Interest

Compound Name: **2-Bromomethylphenylboronic acid**

Cat. No.: **B1271537**

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Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the complete crystal structure analysis of **2-Bromomethylphenylboronic acid** has not been publicly reported. This technical guide addresses the current landscape of available information and outlines the standard methodologies that would be employed for such an analysis, providing a framework for future research in this area for researchers, scientists, and drug development professionals.

While specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for **2-Bromomethylphenylboronic acid** are not available in the public domain, this guide will detail the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis that would be necessary to determine its crystal structure.

Hypothetical Data Presentation

Should the crystal structure of **2-Bromomethylphenylboronic acid** be determined, the quantitative data would be summarized in a format similar to Table 1. This table would provide a clear and concise overview of the key crystallographic parameters, facilitating comparison with other known structures.

Table 1: Hypothetical Crystallographic Data for **2-Bromomethylphenylboronic acid**

Parameter	Value (Hypothetical)
Chemical Formula	C ₇ H ₈ BrO ₂
Formula Weight	214.85 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	7.500
b (Å)	9.800
c (Å)	12.200
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	896.7
Z	4
Density (calculated) (g/cm ³)	1.592
Absorption Coefficient (mm ⁻¹)	4.53
F(000)	424
Crystal Size (mm ³)	0.20 x 0.15 x 0.10
θ range for data collection (°)	2.5 to 28.0
Reflections collected	5000
Independent reflections	2000 [R(int) = 0.04]
Final R indices [I>2σ(I)]	R ₁ = 0.05, wR ₂ = 0.12
R indices (all data)	R ₁ = 0.07, wR ₂ = 0.15
Goodness-of-fit on F ²	1.05

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from the synthesis of the compound to the final analysis of the diffraction data.

Synthesis of 2-Bromomethylphenylboronic acid

The synthesis of **2-Bromomethylphenylboronic acid** can be achieved through various organic synthesis routes. A common method involves the radical bromination of 2-methylphenylboronic acid.

Materials:

- 2-Methylphenylboronic acid
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
- Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenylboronic acid in the chosen anhydrous solvent under an inert atmosphere.
- Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.

- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **2-Bromomethylphenylboronic acid**.

Crystallization

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Procedure:

- Dissolve the purified **2-Bromomethylphenylboronic acid** in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or a mixture with water) at an elevated temperature to create a saturated or near-saturated solution.
- Slowly cool the solution to room temperature.
- Allow the solvent to evaporate slowly over several days in a vibration-free environment. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.
- Carefully select a well-formed single crystal of appropriate size for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Determination

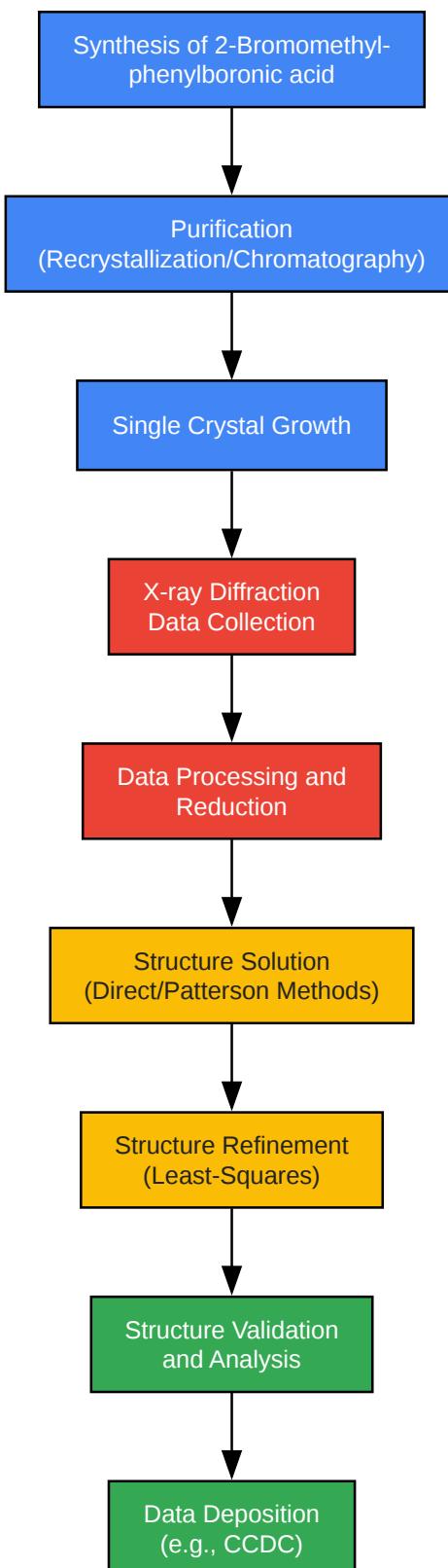
Procedure:

- Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
- The diffractometer, equipped with a radiation source (e.g., Mo K α or Cu K α) and a detector, collects a series of diffraction images as the crystal is rotated.
- Process the collected data using appropriate software to integrate the diffraction spots and determine their intensities and positions. This step yields a file containing the reflection data.

- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- Validate the final crystal structure using crystallographic software to check for geometric consistency and other quality indicators.

Logical Workflow for Crystal Structure Analysis

The process of determining a crystal structure follows a logical and sequential workflow, from the initial synthesis of the compound to the final validation and deposition of the structural data.



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Caption: Experimental workflow for crystal structure analysis.

In conclusion, while the definitive crystal structure of **2-Bromomethylphenylboronic acid** remains to be elucidated and reported, the established methodologies for its synthesis, crystallization, and X-ray diffraction analysis provide a clear path for future research. The determination of its three-dimensional structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of its chemical properties and potential applications.

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